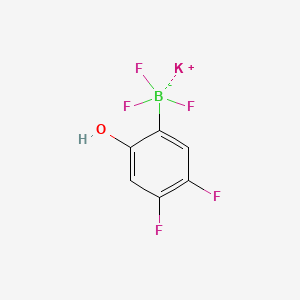
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BF5KO and a molecular weight of 235.99 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and versatility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4,5-difluoro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk synthesis of the boronic acid precursor, followed by its conversion to the trifluoroborate salt using potassium bifluoride. The product is then purified through crystallization techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is widely used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate has a wide range of applications in scientific research:
作用機序
The mechanism of action of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the organotrifluoroborate to the palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other organotrifluoroborates .
特性
分子式 |
C6H3BF5KO |
|---|---|
分子量 |
235.99 g/mol |
IUPAC名 |
potassium;(4,5-difluoro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF5O.K/c8-4-1-3(7(10,11)12)6(13)2-5(4)9;/h1-2,13H;/q-1;+1 |
InChIキー |
JWFLFEXJXOLGSY-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC(=C(C=C1O)F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



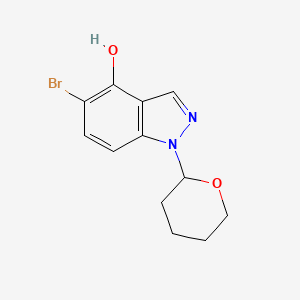

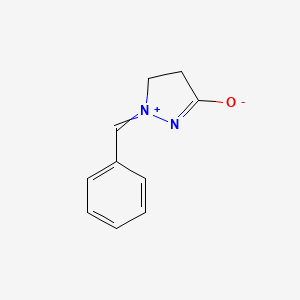
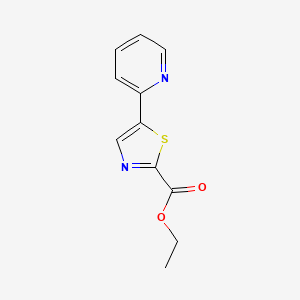
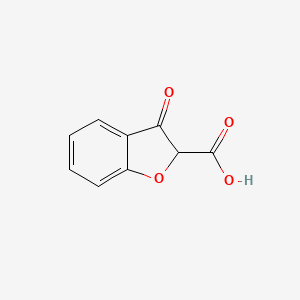

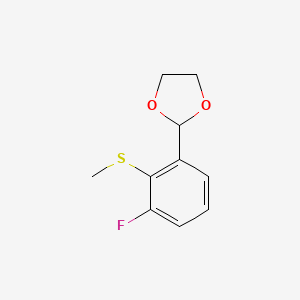
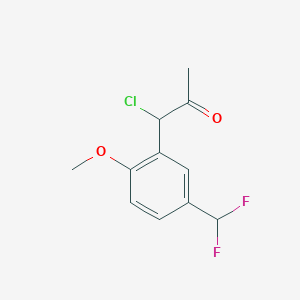

![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)


![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)
